(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a methanone core bridging two heterocyclic systems:
- A piperazine-pyridazine-piperazine scaffold with a 2-hydroxyethyl substituent, enhancing hydrophilicity and hydrogen-bonding capacity.
Its uniqueness lies in the combination of a nitro-chlorophenyl moiety and a pyridazine-linked piperazine system, distinguishing it from simpler analogs .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHDDPQUIJZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates multiple pharmacophores, including piperazine and nitrophenyl rings, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The compound's IUPAC name is 4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one . It features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN5O4 |
| Molecular Weight | 432.86 g/mol |
| IUPAC Name | 4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyethyl and nitrophenyl groups enhance binding affinity, allowing for modulation of target activity.
Enzyme Inhibition
Research indicates that piperazine derivatives can inhibit enzymes such as acetylcholinesterase , which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The interaction involves binding at both the peripheral anionic site and the catalytic site of the enzyme, leading to increased acetylcholine levels in synaptic clefts.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (4-Chloro-3-nitrophenyl)(...) exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Escherichia coli and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL to 25 µg/mL.
Anticancer Properties
The compound may also possess anticancer properties. A study on piperazine derivatives indicated their potential in inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins. This suggests that the compound could be explored further for its anticancer applications.
Case Studies
- Case Study on Acetylcholinesterase Inhibition
- Antimicrobial Screening
Comparison with Similar Compounds
Substituent Variations in Piperazine-Based Methanones
The target compound shares a piperazine-methanone backbone with several analogs. Key differences lie in substituents and secondary rings:
Key Observations:
- Hydrophilicity : The hydroxyethyl group in the target compound likely improves water solubility compared to methyl or methoxy substituents in analogs like Compound 12 or Filastatin .
- Bioactivity: Filastatin (a nitrophenyl-chlorophenyl analog) is noted for protease inhibition, suggesting nitro groups may enhance target binding. However, the target compound’s pyridazine ring could alter target specificity .
- Synthetic Complexity : The pyridazine linker in the target compound introduces synthetic challenges absent in simpler analogs like Compound 12, which are synthesized via straightforward nitro reductions .
Role of Nitro and Chloro Substituents
Nitro and chloro groups are critical for electronic and steric effects:
- Nitro Groups : Present in the target compound, Filastatin, and Compound 12, nitro groups are electron-withdrawing, enhancing stability and influencing redox activity (e.g., nitro-to-amine reduction in Compound 14/15) .
- Chloro Groups : The 4-chloro substituent in the target compound and Filastatin may improve lipophilicity and resistance to metabolic degradation compared to methoxy or methyl groups .
Piperazine-Pyridazine Hybrid Systems
The target compound’s pyridazine-piperazine system is unique among the analogs. Pyridazine’s electron-deficient nature may facilitate π-π stacking with biological targets, while the dual piperazine rings offer conformational flexibility.
Research Implications and Gaps
- Bioactivity Prediction : Clustering algorithms (e.g., Butina or Jarvis-Patrick) could group the target compound with nitrophenyl-piperazine analogs, suggesting shared targets like kinases or proteases .
- Therapeutic Potential: Evidence from ferroptosis-inducing compounds (e.g., FINs) highlights nitro-aromatic systems as bioactive, though the target compound’s specific role remains unexplored .
- Synthetic Optimization : The hydroxyethyl group may require protective strategies during synthesis, as seen in methoxymethoxy-protected intermediates (Compound 13) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
